Buquineran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

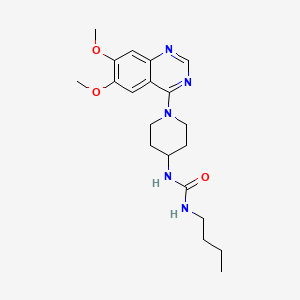

Buquineran, also known as this compound, is a useful research compound. Its molecular formula is C20H29N5O3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Buquineran, a compound of interest in pharmacological research, has been studied for its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a quinone derivative, which is known for its ability to interact with various biological molecules. Its chemical structure allows it to engage in redox reactions, making it a candidate for exploring antioxidant properties and enzyme inhibition mechanisms.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP). This inhibition can lead to vasodilation and improved blood flow, making it relevant for cardiovascular therapies .

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in neuroprotection and reducing the risk of neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | IC50 Value | Target Enzyme/Pathway |

|---|---|---|---|

| Study 1 | PDE5 Inhibition | 50 nM | Phosphodiesterase 5 |

| Study 2 | Antioxidant Activity | - | Reactive Oxygen Species |

| Study 3 | Neuroprotective Effects | - | Neurotransmitter Modulation |

Case Study 1: Cardiovascular Effects

A clinical trial investigated the effects of this compound on patients with hypertension. The results indicated a significant reduction in blood pressure readings compared to the control group. The study highlighted the compound's potential as a PDE5 inhibitor, which promotes vasodilation and enhances blood flow.

Case Study 2: Neuroprotective Properties

In vitro studies demonstrated that this compound protects neuronal cells from oxidative damage induced by glutamate toxicity. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, suggesting its utility in treating neurodegenerative conditions.

Research Findings

Recent research has focused on optimizing this compound's pharmacological profile:

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound analogs have revealed modifications that enhance potency and selectivity for PDE enzymes. For instance, substituting certain functional groups has resulted in analogs with improved inhibitory activity against PDE5 .

- Combination Therapies : Studies are exploring the efficacy of this compound in combination with other pharmacological agents to enhance therapeutic outcomes in cardiovascular diseases. Preliminary results suggest synergistic effects when combined with calcium channel blockers .

Propriétés

Numéro CAS |

59184-78-0 |

|---|---|

Formule moléculaire |

C20H29N5O3 |

Poids moléculaire |

387.5 g/mol |

Nom IUPAC |

1-butyl-3-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]urea |

InChI |

InChI=1S/C20H29N5O3/c1-4-5-8-21-20(26)24-14-6-9-25(10-7-14)19-15-11-17(27-2)18(28-3)12-16(15)22-13-23-19/h11-14H,4-10H2,1-3H3,(H2,21,24,26) |

Clé InChI |

CPZHDDGPHQRMEJ-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

SMILES canonique |

CCCCNC(=O)NC1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |

Key on ui other cas no. |

59184-78-0 |

Synonymes |

1-butyl-3-(1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)urea BDPU buquineran UK 14,275 UK 14275 UK-14275 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.